p-METHOXYCINNAMALDEHYDE

Description

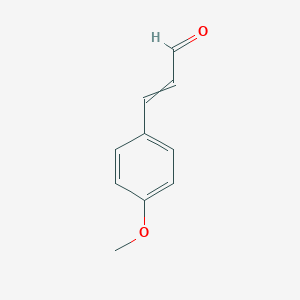

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-methoxyphenyl)prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-12-10-6-4-9(5-7-10)3-2-8-11/h2-8H,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXCXHFKZHDEKTP-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1044308 | |

| Record name | (E)-4-Methoxycinnamaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, White to yellowish crystals, spicy floral odour | |

| Record name | 3-(4-Methoxyphenyl)-2-propenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032611 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-Methoxycinnamaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/567/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

160.00 °C. @ 3.00 mm Hg | |

| Record name | 3-(4-Methoxyphenyl)-2-propenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032611 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in fats, moderately soluble (in ethanol) | |

| Record name | p-Methoxycinnamaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/567/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

24680-50-0, 1963-36-6 | |

| Record name | trans-4-Methoxycinnamaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24680-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenal, 3-(4-methoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001963366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Methoxycinnamaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024680500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 24680-50-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134287 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methoxycinnamaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26454 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenal, 3-(4-methoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-4-Methoxycinnamaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxycinnamaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.189 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-4-Methoxycinnamaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-METHOXYCINNAMALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54098389BL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-(4-Methoxyphenyl)-2-propenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032611 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

58 - 59 °C | |

| Record name | 3-(4-Methoxyphenyl)-2-propenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032611 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to p-Methoxycinnamaldehyde: Chemical Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Methoxycinnamaldehyde, also known as (2E)-3-(4-methoxyphenyl)prop-2-enal, is an aromatic aldehyde that has garnered significant interest in the fields of medicinal chemistry, pharmacology, and materials science.[1] Structurally, it is a derivative of cinnamaldehyde with a methoxy group at the para position of the phenyl ring.[1] This substitution influences its electronic properties and biological activity. This technical guide provides a comprehensive overview of the chemical structure, formula, physicochemical properties, synthesis, and spectroscopic characterization of this compound. Furthermore, it delves into its known biological activities, with a focus on its modulatory effects on key signaling pathways relevant to drug discovery.

Chemical Structure and Formula

The chemical structure of this compound is characterized by a benzene ring substituted with a methoxy group and a propenal group. The double bond in the propenal side chain is typically in the trans (E) configuration, which is the more stable isomer.

Chemical Identifiers:

-

IUPAC Name: (2E)-3-(4-methoxyphenyl)prop-2-enal[1]

-

Synonyms: 4-Methoxycinnamaldehyde, trans-p-Methoxycinnamaldehyde, p-Methoxycinnamic aldehyde[1]

-

CAS Number: 1963-36-6, 24680-50-0 (for the trans-isomer)[1]

-

Molecular Formula: C₁₀H₁₀O₂

-

Molecular Weight: 162.19 g/mol

-

SMILES: COC1=CC=C(C=C1)/C=C/C=O

-

InChI: InChI=1S/C10H10O2/c1-12-10-6-4-9(5-7-10)3-2-8-11/h2-8H,1H3/b3-2+

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Reference(s) |

| Appearance | White to yellowish crystalline solid | |

| Odor | Spicy, floral | |

| Melting Point | 55-60 °C | |

| Boiling Point | 160 °C @ 3.00 mmHg, 145 °C @ 7 mmHg | |

| Solubility | Insoluble in water; soluble in ethanol, chloroform, and fats. | |

| Flash Point | 110 °C (230 °F) |

Synthesis and Purification

This compound is commonly synthesized via a Claisen-Schmidt condensation reaction between p-anisaldehyde (4-methoxybenzaldehyde) and acetaldehyde in the presence of a base catalyst, such as sodium hydroxide.

Experimental Protocol: Claisen-Schmidt Condensation

This protocol describes a representative procedure for the synthesis of this compound.

Materials:

-

p-Anisaldehyde

-

Acetaldehyde

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Distilled water

-

Hydrochloric acid (HCl), dilute

-

Ice

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve p-anisaldehyde (1 equivalent) in ethanol. Cool the flask in an ice bath.

-

Base Addition: In a separate beaker, prepare a solution of sodium hydroxide (e.g., 10% aqueous solution). Slowly add the NaOH solution dropwise to the stirred ethanolic solution of p-anisaldehyde, maintaining the temperature below 10 °C.

-

Acetaldehyde Addition: To the reaction mixture, add acetaldehyde (1.1 equivalents) dropwise, ensuring the temperature remains low.

-

Reaction: Allow the reaction mixture to stir at a low temperature (e.g., 0-5 °C) for a specified time (typically several hours) and then let it slowly warm to room temperature and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture into a beaker of crushed ice and water. Acidify the mixture with dilute hydrochloric acid to a neutral or slightly acidic pH. A precipitate of the crude product should form.

-

Isolation: Collect the crude this compound by vacuum filtration and wash the solid with cold water.

Purification

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield a crystalline solid.

Spectroscopic Characterization

The structure of this compound is confirmed through various spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference(s) |

| 9.65 | d | 1H | Aldehydic proton (-CHO) | |

| 7.52 | d | 2H | Aromatic protons (ortho to -CH=CHCHO) | |

| 7.42 | d | 1H | Vinylic proton (-CH=CH-CHO) | |

| 6.95 | d | 2H | Aromatic protons (ortho to -OCH₃) | |

| 6.61 | dd | 1H | Vinylic proton (Ar-CH=CH-) | |

| 3.86 | s | 3H | Methoxy protons (-OCH₃) |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 193.7 | C=O (aldehyde) |

| 162.3 | C-OCH₃ (aromatic) |

| 152.5 | =CH- (vinylic) |

| 131.2 | CH (aromatic) |

| 127.2 | C-CH= (aromatic) |

| 126.8 | =CH- (vinylic) |

| 114.6 | CH (aromatic) |

| 55.6 | -OCH₃ |

Note: The assignments are based on typical chemical shift values and may require further 2D NMR experiments for unambiguous confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum shows the characteristic vibrational frequencies of the functional groups present in this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference(s) |

| ~3000-2900 | Medium | C-H stretch (methoxy) | |

| ~2800, ~2700 | Weak | C-H stretch (aldehyde) | |

| ~1700 | Strong | C=O stretch (conjugated aldehyde) | |

| ~1600, ~1510 | Medium | C=C stretch (aromatic ring) | |

| ~1250, ~1030 | Strong | C-O-C stretch (ether) | |

| ~970 | Strong | C-H bend (trans-vinylic) | |

| ~830 | Strong | C-H bend (para-disubstituted ring) |

Mass Spectrometry (MS)

The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z = 162, corresponding to its molecular weight.

Biological Activity and Signaling Pathways

This compound and its derivatives have been reported to possess a range of biological activities, including anti-inflammatory and antiviral properties. Its mechanism of action often involves the modulation of key cellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates genes involved in inflammation and immunity. The aberrant activation of NF-κB is implicated in various inflammatory diseases and cancers. This compound has been shown to inhibit the NF-κB signaling pathway. This inhibition can occur through various mechanisms, such as preventing the degradation of the inhibitory protein IκBα and subsequently blocking the nuclear translocation of the p65 subunit of NF-κB.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Activation of the Nrf2 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. Activation of the Nrf2 pathway is a key mechanism for cellular defense against oxidative stress. Some studies on related methoxycinnamaldehyde derivatives suggest they can activate the Nrf2 pathway, leading to the upregulation of downstream antioxidant enzymes.

Caption: Activation of the Nrf2 antioxidant response pathway.

Experimental Protocols for Biological Assays

To investigate the biological effects of this compound, various in vitro assays can be employed.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of NF-κB in response to treatment with this compound.

Materials:

-

HEK293T or other suitable cells

-

NF-κB luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase)

-

Transfection reagent

-

This compound

-

NF-κB activator (e.g., TNF-α or LPS)

-

Dual-luciferase reporter assay system

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

-

Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Treatment: After 24 hours, treat the cells with varying concentrations of this compound for a predetermined time (e.g., 1-2 hours).

-

Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours.

-

Lysis and Luminescence Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

Western Blot for Nrf2 Pathway Activation

This protocol is used to assess the effect of this compound on the protein levels of Nrf2 and its downstream targets.

Materials:

-

Cell line of interest (e.g., macrophages)

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Treat cells with this compound at various concentrations and for different time points.

-

Protein Extraction: Lyse the cells and quantify the protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane and incubate with the primary antibody overnight at 4 °C. Subsequently, incubate with the HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the synthesis, purification, and characterization of this compound.

Caption: Experimental workflow for this compound.

Conclusion

This compound is a versatile molecule with well-defined chemical properties and accessible synthetic routes. Its biological activities, particularly its ability to modulate the NF-κB and potentially the Nrf2 signaling pathways, make it a compound of significant interest for further investigation in drug discovery and development. This technical guide provides a foundational understanding of its chemical nature and biological relevance, offering detailed protocols and data to aid researchers in their scientific endeavors.

References

The Aromatic Allure of p-Methoxycinnamaldehyde: A Technical Guide to Its Natural Sources and Isolation

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Natural Sourcing and Isolation of p-Methoxycinnamaldehyde.

This whitepaper provides an in-depth exploration of this compound (p-MCA), a naturally occurring aromatic aldehyde with significant potential in the pharmaceutical and cosmeceutical industries. This document details its primary natural sources, comprehensive protocols for its extraction and purification, and an overview of its biological activities, particularly its anti-inflammatory properties.

Natural Occurrence of this compound

This compound and its derivatives are found in a variety of plant species, contributing to their characteristic aromas. The most prominent and commercially viable sources include:

-

Kaempferia galanga (Aromatic Ginger): The rhizomes of this plant are a rich source of ethyl p-methoxycinnamate, a closely related ester that can be hydrolyzed to yield this compound.[1][2][3][4][5]

-

Agastache rugosa (Korean Mint): This plant is a known source of this compound.

-

Cinnamomum species (Cinnamon): Various species of cinnamon contain cinnamaldehyde and its derivatives, including o-methoxycinnamaldehyde and this compound, in their bark and leaves.

-

Other Sources: Traces of this compound have also been reported in anise, star anise, basil, and tarragon.

Isolation and Purification Methodologies

The isolation of this compound from its natural sources involves several key techniques, each with its own advantages in terms of yield, purity, and scalability.

Extraction Techniques

2.1.1. Steam Distillation: This is a common method for extracting volatile compounds like this compound from plant materials. The process involves passing steam through the plant matrix, which vaporizes the essential oils. The vapor is then condensed and collected.

2.1.2. Solvent Extraction: This technique involves the use of organic solvents to dissolve the target compound from the plant material. Common methods include:

- Maceration: Soaking the plant material in a solvent for an extended period.

- Soxhlet Extraction: A continuous extraction method that offers higher efficiency than maceration.

Purification Techniques

Following initial extraction, purification is crucial to obtain high-purity this compound.

2.2.1. Column Chromatography: A fundamental technique for separating compounds based on their differential adsorption to a stationary phase.

2.2.2. Preparative High-Performance Liquid Chromatography (HPLC): A high-resolution purification technique that is highly effective for obtaining compounds with high purity.

Quantitative Data Summary

The yield and purity of this compound and its derivatives are highly dependent on the natural source and the isolation method employed. The following tables summarize available quantitative data.

Table 1: Yield of Ethyl p-Methoxycinnamate from Kaempferia galanga

| Extraction Method | Solvent | Yield (%) | Reference |

| Maceration | n-Hexane | 1.43 - 1.84 | |

| Maceration | 99% Ethanol | 0.138 | |

| Maceration | Ethyl Acetate | 0.55 | |

| Maceration | Methanol | 0.02 | |

| Ultrasonic-assisted | n-Hexane | 1.34 | |

| Percolation | Ethanol | 1.25 | |

| Steam Distillation | Water | 0.9 - 1.6 (essential oil) | |

| Microwave Assisted | - | 0.92 (essential oil) | |

| Hydrodistillation | Water | 0.52 (essential oil) |

Table 2: Purity of p-Methoxycinnamoyl Compounds from Preparative HPLC

| Compound | Purity (%) | Reference |

| p-Methoxycinnamic Acid | >98 | |

| Ethyl p-Methoxycinnamate | >99 | |

| trans-4-Methoxycinnamaldehyde | >97 |

Detailed Experimental Protocols

Protocol 1: Steam Distillation of Essential Oil from Cinnamon Bark

Objective: To extract the essential oil containing cinnamaldehyde derivatives from cinnamon bark.

Materials:

-

Ground cinnamon bark

-

Distilled water

-

Steam distillation apparatus (round-bottom flask, condenser, collection flask)

-

Separatory funnel

-

Organic solvent (e.g., diethyl ether or hexane)

-

Anhydrous sodium sulfate

Procedure:

-

Place the ground cinnamon bark in a round-bottom flask and add a sufficient amount of distilled water.

-

Set up the steam distillation apparatus, connecting the flask to a condenser and a collection flask.

-

Heat the flask to generate steam. The steam will pass through the cinnamon bark, carrying the volatile essential oils.

-

Condense the vapor and collect the distillate, which will be a milky emulsion of oil and water. Continue distillation until the distillate runs clear.

-

Transfer the collected distillate to a separatory funnel.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or hexane) multiple times.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent using a rotary evaporator to obtain the crude essential oil.

Protocol 2: Maceration of Kaempferia galanga Rhizomes

Objective: To extract ethyl p-methoxycinnamate from Kaempferia galanga rhizomes.

Materials:

-

Sun-dried and powdered Kaempferia galanga rhizomes

-

70% Ethanol

-

Filter paper

-

Rotary evaporator

Procedure:

-

Soak the sun-dried and powdered rhizomes in 70% ethanol at a 1:10 solid-to-solvent ratio.

-

Allow the mixture to stand for 3 x 24 hours with occasional stirring.

-

Filter the mixture to separate the extract from the solid plant material.

-

Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at a temperature of 40-45 °C to obtain a viscous extract.

Protocol 3: Purification of this compound using Preparative HPLC

Objective: To purify this compound from a crude extract.

Materials and Equipment:

-

Preparative HPLC system with a UV detector

-

Preparative C18 column (e.g., 20 mm x 250 mm, 5 µm)

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Crude extract containing this compound

-

Methanol or DMSO for sample dissolution

Procedure:

-

Dissolve the crude extract in a minimal amount of a suitable solvent like methanol or DMSO.

-

Equilibrate the preparative C18 column with the initial mobile phase conditions.

-

Inject the dissolved sample onto the column.

-

Run a gradient elution to separate the components. A typical starting gradient could be:

-

0-5 min: 30% B

-

5-25 min: 30-80% B

-

25-30 min: 80% B

-

30-35 min: 80-30% B

-

35-40 min: 30% B (Note: This gradient should be optimized based on analytical HPLC results.)

-

-

Monitor the elution profile using the UV detector at an appropriate wavelength (e.g., 320 nm).

-

Collect fractions corresponding to the peak of this compound.

-

Analyze the purity of the collected fractions using analytical HPLC.

-

Pool the pure fractions and remove the organic solvent using a rotary evaporator.

-

The final product can be obtained after removing the remaining aqueous mobile phase.

Biological Activity and Signaling Pathways

This compound and related cinnamaldehyde derivatives have demonstrated significant anti-inflammatory properties. Their mechanism of action primarily involves the modulation of key inflammatory signaling pathways.

Inhibition of the Cyclooxygenase-2 (COX-2) Pathway

Cinnamaldehyde derivatives have been shown to inhibit the activity of COX-2, an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation. This inhibition leads to a reduction in the inflammatory response.

Caption: Inhibition of the COX-2 pathway by this compound.

Modulation of the NF-κB and MAPK Signaling Pathways

Cinnamaldehyde has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the expression of pro-inflammatory cytokines and mediators. By inhibiting these pathways, cinnamaldehyde derivatives can effectively reduce inflammation.

Caption: Modulation of NF-κB and MAPK pathways by this compound.

Experimental Workflow Visualization

The overall process from natural source to purified compound can be visualized as a streamlined workflow.

Caption: General experimental workflow for this compound isolation.

Conclusion

This compound represents a promising natural compound with well-documented anti-inflammatory properties. This technical guide provides a comprehensive overview of its natural sources and detailed methodologies for its isolation and purification. The provided protocols and quantitative data serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of this intriguing molecule.

References

An In-depth Technical Guide to p-Methoxycinnamaldehyde

This guide provides a comprehensive overview of p-methoxycinnamaldehyde, detailing its chemical identity, physical properties, synthesis, and biological activities for researchers, scientists, and drug development professionals.

Chemical Identity

-

Synonyms: 4-Methoxycinnamaldehyde, trans-p-Methoxycinnamaldehyde, p-Methoxycinnamic aldehyde, (E)-3-(4-methoxyphenyl)acrylaldehyde, 3-(4-Methoxyphenyl)-2-propenal[1][2][3]

Physicochemical Properties

This compound is a solid, crystalline substance, appearing as white to yellowish crystals, and is characterized by a spicy, floral odor. It is almost insoluble in water but soluble in alcohols and oils.

| Property | Value | Unit | Source |

| Molecular Formula | C₁₀H₁₀O₂ | ||

| Molecular Weight | 162.19 | g/mol | |

| Melting Point | 55 - 60 | °C | |

| Boiling Point | 145 | °C at 7 mmHg | |

| Flash Point | 110 | °C | |

| Water Solubility | Insoluble | ||

| logP | 2.07 | ||

| Vapor Pressure | 0.001 | mmHg at 25 °C (est.) |

Experimental Protocols

Synthesis via Claisen-Schmidt Condensation

This compound can be synthesized via a base-catalyzed aldol condensation, specifically a Claisen-Schmidt condensation, between p-anisaldehyde and acetaldehyde. The following is a representative protocol adapted from general Claisen-Schmidt reaction procedures.

Objective: To synthesize this compound.

Materials:

-

p-Anisaldehyde

-

Acetaldehyde

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve p-anisaldehyde in ethanol. Cool the flask in an ice bath.

-

Base Addition: Prepare a solution of sodium hydroxide in a mixture of ethanol and water. Slowly add this basic solution to the stirred solution of p-anisaldehyde using a dropping funnel, ensuring the temperature remains low.

-

Acetaldehyde Addition: Slowly add acetaldehyde to the reaction mixture. A precipitate is expected to form as the reaction proceeds.

-

Reaction: Allow the mixture to stir at a low temperature for several hours or until the reaction is complete (monitored by TLC).

-

Isolation of Product: Once the reaction is complete, pour the mixture into cold water. Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.

-

Purification: Wash the crude product with cold water to remove any residual sodium hydroxide. The product can be further purified by recrystallization from a suitable solvent, such as ethanol.

-

Drying and Characterization: Dry the purified crystals. The final product's identity and purity can be confirmed by measuring its melting point and using spectroscopic techniques such as NMR and IR spectroscopy.

Biological Activity: Antiviral Properties

This compound has demonstrated significant bioactivity, notably as an antiviral agent against the human respiratory syncytial virus (RSV). Research indicates that its mechanism of action involves the inhibition of the early stages of the viral life cycle.

The compound effectively inhibits the cytopathic effects of RSV in cell cultures. Its primary mode of action is the interference with viral entry into the host cell. This is achieved by blocking both the attachment of the virus to the cell surface and the subsequent internalization of the virus. The workflow below illustrates this inhibitory effect on the RSV life cycle.

Caption: Inhibition of RSV by this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of p-Methoxycinnamaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Methoxycinnamaldehyde, a naturally occurring aromatic aldehyde, is a compound of significant interest in the fields of flavor chemistry, materials science, and pharmacology. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, tailored for a scientific audience. The document presents quantitative data in structured tables for ease of reference, details experimental protocols for key analytical techniques, and includes visualizations of relevant chemical synthesis and biological signaling pathways to facilitate a deeper understanding of its behavior and interactions.

Chemical Identity and Structure

This compound, systematically named (2E)-3-(4-methoxyphenyl)prop-2-enal, is an organic compound characterized by a benzene ring substituted with a methoxy group and a propenal group. The "para" designation indicates that the methoxy group is positioned opposite to the propenal substituent on the aromatic ring. The molecule exists predominantly as the trans (E) isomer due to steric hindrance.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (E)-3-(4-methoxyphenyl)prop-2-enal[1] |

| Synonyms | 4-Methoxycinnamaldehyde, trans-p-Methoxycinnamaldehyde, p-Methoxycinnamic aldehyde[1] |

| CAS Number | 24680-50-0 (for trans isomer)[2] |

| Molecular Formula | C₁₀H₁₀O₂[2] |

| Molecular Weight | 162.19 g/mol [2] |

| InChI Key | AXCXHFKZHDEKTP-NSCUHMNNSA-N |

| SMILES | COC1=CC=C(C=C1)/C=C/C=O |

Physical Properties

This compound is a crystalline solid at room temperature, typically appearing as white to yellowish crystals. It possesses a characteristic spicy, floral, and sweet odor reminiscent of cinnamon, cherry, and vanilla.

Table 2: Quantitative Physical Properties of this compound

| Property | Value | Conditions |

| Melting Point | 55-60 °C | 760 mm Hg |

| Boiling Point | 145 °C | 7 mm Hg |

| 160 °C | 3 mm Hg | |

| Flash Point | 110 °C (230 °F) | Closed Cup |

| Vapor Pressure | 0.001 mmHg | 25 °C (estimated) |

| Solubility | Insoluble in water | |

| Soluble in ethanol, fats, and oils | ||

| Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone | ||

| logP (Octanol/Water) | 1.907 - 2.07 |

Chemical and Spectroscopic Properties

The chemical reactivity of this compound is largely dictated by the aldehyde functional group, the carbon-carbon double bond, and the methoxy-substituted aromatic ring. It can undergo reactions typical of aldehydes, such as oxidation to a carboxylic acid and reduction to an alcohol. The conjugated system makes it susceptible to addition reactions.

Table 3: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features and Wavenumbers/Shifts |

| ¹H NMR | δ (ppm): 9.68 (d, 1H, aldehyde), 7.55 (d, 2H, aromatic), 7.48 (d, 1H, vinyl), 6.95 (d, 2H, aromatic), 6.67 (dd, 1H, vinyl), 3.86 (s, 3H, methoxy) |

| ¹³C NMR | δ (ppm): 193.7 (C=O), 162.2, 152.9, 131.2, 127.8, 127.3, 114.7, 55.5 (OCH₃) |

| Infrared (IR) | ν (cm⁻¹): ~2830, 2730 (aldehyde C-H stretch), ~1670 (C=O stretch, conjugated), ~1600, 1510 (aromatic C=C stretch), ~1260 (C-O stretch) |

| Mass Spectrometry (MS) | m/z: 162 (M+), 161, 133, 118, 91, 77 |

| UV-Vis | λmax: ~318 nm |

Experimental Protocols

Melting Point Determination

Methodology: The melting point of this compound is determined using a capillary melting point apparatus. A small amount of the crystalline sample is finely powdered and packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm. The capillary tube is placed in the heating block of the apparatus alongside a calibrated thermometer. The temperature is raised rapidly to about 10-15 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid. A sharp melting range (typically within 1-2 °C) is indicative of high purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology for ¹H NMR: A solution of this compound (5-10 mg) is prepared in deuterated chloroform (CDCl₃, ~0.7 mL) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. The ¹H NMR spectrum is acquired on a 400 MHz (or higher) spectrometer. Standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and the co-addition of 16-32 scans to achieve an adequate signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) downfield from TMS.

Infrared (IR) Spectroscopy

Methodology (Attenuated Total Reflectance - ATR): A small amount of the powdered this compound sample is placed directly onto the diamond crystal of an ATR accessory in an FTIR spectrometer. The pressure arm is lowered to ensure good contact between the sample and the crystal. The IR spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹) by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample analysis and automatically subtracted from the sample spectrum.

Gas Chromatography (GC)

Methodology (GC-FID): A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetone (e.g., 1 mg/mL). The analysis is performed on a gas chromatograph equipped with a flame ionization detector (FID). A non-polar capillary column (e.g., DB-5 or HP-5, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is typically used. The oven temperature program can be set, for example, to an initial temperature of 100 °C, held for 2 minutes, then ramped at 10 °C/min to 250 °C, and held for 5 minutes. The injector and detector temperatures are maintained at 250 °C and 280 °C, respectively. Helium is used as the carrier gas at a constant flow rate. The sample (1 µL) is injected in split mode. The retention time and peak area are used for qualitative and quantitative analysis, respectively.

Synthesis and Signaling Pathways

Synthesis Workflow

This compound is commonly synthesized via a Claisen-Schmidt condensation reaction between p-anisaldehyde (4-methoxybenzaldehyde) and acetaldehyde in the presence of a base catalyst, such as sodium hydroxide.

Biological Signaling Pathways

Cinnamaldehyde and its derivatives, including this compound, have been shown to modulate various cellular signaling pathways, particularly those involved in inflammation and cancer.

5.2.1. Inhibition of TLR4-Mediated Inflammatory Signaling

Cinnamaldehydes can inhibit the lipopolysaccharide (LPS)-induced inflammatory response by targeting the Toll-like receptor 4 (TLR4) signaling pathway. This involves the inhibition of TLR4 dimerization, which subsequently prevents the activation of downstream signaling cascades, including the MyD88-dependent and TRIF-dependent pathways, ultimately leading to the suppression of pro-inflammatory gene expression.

5.2.2. Modulation of Cancer Cell Proliferation and Angiogenesis

Cinnamaldehydes have also been reported to interfere with signaling pathways crucial for cancer cell survival, proliferation, and angiogenesis, such as the PI3K/AKT/mTOR pathway. By inhibiting this pathway, cinnamaldehydes can suppress the expression of downstream targets like HIF-1α and VEGF, which are critical for tumor growth and the formation of new blood vessels.

Safety and Handling

This compound is classified as a skin and eye irritant and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

Table 4: GHS Hazard Information for this compound

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) |

| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation |

| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity | GHS07 | Warning | H335: May cause respiratory irritation |

Conclusion

This technical guide has summarized the key physical, chemical, and biological properties of this compound. The provided data tables, experimental protocols, and pathway diagrams offer a comprehensive resource for researchers, scientists, and drug development professionals working with this versatile compound. A thorough understanding of these properties is essential for its effective application in research and development, from flavor and fragrance formulation to the design of novel therapeutic agents.

References

A Technical Guide to Preliminary Studies on p-Methoxycinnamaldehyde Derivatives

Introduction

p-Methoxycinnamaldehyde (PMCA), a naturally occurring aromatic aldehyde, and its derivatives have emerged as a significant area of interest for researchers in drug discovery and development. As a derivative of cinnamaldehyde, the primary bioactive compound in cinnamon, PMCA exhibits a wide spectrum of pharmacological effects that position it as a valuable lead structure for creating novel therapeutics.[1] These compounds are noted for their potential anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][2][3] This technical guide provides a comprehensive overview of the preliminary studies on PMCA derivatives, consolidating key findings on their synthesis, biological activities, and mechanisms of action, tailored for researchers, scientists, and drug development professionals.

Synthesis of this compound and its Derivatives

The chemical synthesis of this compound derivatives often involves established organic chemistry reactions. These methods allow for the creation of diverse structures for biological evaluation.

Synthesis of p-Methoxycinnamic Acid via Perkin Reaction

A common precursor and related derivative, p-methoxycinnamic acid (p-MCA), can be synthesized using the Perkin reaction.[4] This method is frequently used for creating cinnamic acid and its derivatives due to its straightforward process and the accessibility of starting materials.

Experimental Protocol: Perkin Reaction for p-MCA

-

Reactants: p-methoxybenzaldehyde and acetic anhydride are used as the primary reactants. Anhydrous sodium acetate serves as a catalyst.

-

Procedure: A mixture of p-methoxybenzaldehyde, acetic anhydride, and anhydrous sodium acetate is subjected to sonication in a sonicator.

-

Reaction Conditions: The reaction is maintained at a temperature of 50°C for a duration of 60 minutes.

-

Product Isolation: The resulting product, p-methoxycinnamic acid, precipitates as a white solid and is isolated for further purification and analysis.

-

Characterization: The synthesized compound is characterized using techniques such as ATR-FTIR to identify functional groups (C=O, OH carboxylic acid, para-substituted benzene, C=C), GC-MS for purity and mass-to-charge ratio, and 1H-NMR spectrometry to confirm the chemical structure.

References

An In-depth Technical Guide on p-Methoxycinnamaldehyde for Researchers

Abstract: p-Methoxycinnamaldehyde (p-MCA), a naturally occurring aromatic aldehyde, has garnered significant attention within the scientific community for its diverse and potent biological activities. Extracted from various botanical sources, this compound has demonstrated promising anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive review of the current literature on p-MCA, intended for researchers, scientists, and professionals in drug development. It details the compound's chemical properties, synthesis, and multifaceted mechanisms of action, with a focus on its modulation of key cellular signaling pathways. This document consolidates quantitative data from various studies into structured tables for comparative analysis and presents detailed experimental protocols for key assays. Furthermore, it employs Graphviz visualizations to elucidate the complex signaling cascades and experimental workflows associated with p-MCA's biological effects.

Chemical Properties and Synthesis

This compound, also known as 4-methoxycinnamaldehyde, is an organic compound characterized by a methoxy group at the para-position of the phenyl ring of cinnamaldehyde.[1]

-

IUPAC Name: (2E)-3-(4-methoxyphenyl)prop-2-enal[1]

-

Chemical Formula: C₁₀H₁₀O₂[1]

-

Molar Mass: 162.19 g/mol [2]

-

Appearance: Orange-yellow crystalline powder or chunks[2]

-

Solubility: Insoluble in water. Soluble in organic solvents.

-

Natural Occurrence: Found in plants such as Agastache rugosa (Korean mint) and Artemisia annua.

Synthesis: The synthesis of this compound and its derivatives like p-methoxycinnamic acid is often achieved through base-catalyzed condensation reactions. One common method is the Perkin reaction, which involves the condensation of p-methoxybenzaldehyde with acetic anhydride using a sodium acetate catalyst. This method is valued for its straightforward process and readily available starting materials.

Biological Activities and Therapeutic Potential

p-MCA exhibits a wide spectrum of pharmacological activities, making it a compound of interest for therapeutic development. Its primary activities include anticancer and anti-inflammatory effects, which are mediated through the modulation of several key signaling pathways.

p-MCA has demonstrated significant cytotoxic and anti-proliferative effects against various cancer cell lines. The mechanisms underlying its anticancer activity are multifaceted, primarily involving the induction of apoptosis and inhibition of cancer cell invasion.

Induction of Apoptosis: Studies have shown that p-MCA can induce programmed cell death in cancer cells. For instance, in C-33A human cervical cancer cells, p-MCA treatment led to a significant increase in both early and late-stage apoptotic cells. This effect is often mediated by the intrinsic apoptosis pathway, which involves the regulation of pro-apoptotic and anti-apoptotic proteins. Cinnamaldehyde and its derivatives have been shown to upregulate pro-apoptotic proteins like Bax and Bak, while downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL. This leads to the loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases-9 and -3.

Inhibition of Invasion and Metastasis: p-MCA has also been found to inhibit the invasion of cancer cells. In cervical cancer cells expressing HPV16 oncoproteins, non-toxic concentrations of p-MCA significantly reduced their invasive capabilities. This anti-invasive effect is partly attributed to the downregulation of matrix metalloproteinase (MMP) expression, specifically MMP14. MMPs are enzymes that degrade the extracellular matrix, a crucial step in tumor invasion and metastasis.

Quantitative Data on Anticancer Activity:

| Cell Line | Cancer Type | Assay | IC50 Value (µM) | Duration (hr) | Reference |

| C-33A | Cervical Cancer | MTT | 110 | 48 | |

| A375 | Malignant Melanoma | Proliferation | ~31.06 | 72 |

p-MCA and its related compound, 2-methoxycinnamaldehyde (2-MCA), are potent inhibitors of inflammatory responses. Their primary mechanism involves the suppression of the NF-κB (nuclear factor-kappa B) signaling pathway, a central regulator of inflammation.

Inhibition of NF-κB Signaling: In inflammatory conditions, signaling molecules like lipopolysaccharide (LPS) activate the NF-κB pathway. This leads to the phosphorylation and degradation of IκB (inhibitor of κB), allowing the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. p-MCA has been shown to inhibit the LPS-induced phosphorylation of IκB and the subsequent nuclear translocation of the p65 subunit. This blockade of NF-κB activation results in the reduced production of key inflammatory mediators, including nitric oxide (NO), prostaglandin E₂ (PGE₂), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).

Modulation of MAPK Signaling: In addition to NF-κB, the mitogen-activated protein kinase (MAPK) pathway is also a critical regulator of inflammation. p-MCA has been found to inhibit the phosphorylation of JNK (c-Jun N-terminal kinase), a key component of the MAPK pathway, without affecting p38 or ERK phosphorylation in certain models. The inhibition of the JNK/c-Jun pathway contributes to its overall anti-inflammatory effect.

Quantitative Data on Anti-inflammatory Activity:

| Compound | Cell Line | Stimulant | Target | IC50 Value (µM) | Reference |

| 2-Methoxycinnamaldehyde | RAW 264.7 | LPS | NF-κB Transcriptional Activity | 31 | |

| trans-Cinnamaldehyde | RAW 264.7 | LPS | NF-κB Transcriptional Activity | 43 |

Mechanisms of Action: Signaling Pathways

The biological effects of p-MCA are underpinned by its interaction with complex cellular signaling networks. The following diagrams, generated using the DOT language, illustrate the key pathways modulated by this compound.

// Connections LPS [label="LPS", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; LPS -> TLR4 [label="Activates"]; TLR4 -> IKK; TLR4 -> JNK;

IKK -> IkappaB [label="Phosphorylates"]; IkappaB -> NFkB [style=invis]; {rank=same; IkappaB; NFkB}; IkappaB_NFkB [label="IκBα-NF-κB\nComplex", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"]; IkappaB_NFkB -> IkappaB; IkappaB_NFkB -> NFkB; IkappaB:e -> NFkB:w [style=invis];

NFkB -> NFkB_nuc [label="Translocates"]; JNK -> cJun [label="Phosphorylates"]; cJun -> cJun_nuc [label="Translocates"];

pMCA -> IKK [label="Inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead=T]; pMCA -> JNK [label="Inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead=T];

NFkB_nuc -> Genes [label="Induces Transcription"]; cJun_nuc -> Genes [label="Induces Transcription"]; } ` Caption: p-MCA inhibits inflammatory pathways.

The diagram illustrates how this compound (p-MCA) exerts its anti-inflammatory effects. It blocks the activation of IKK and JNK, which are key kinases in the NF-κB and MAPK signaling pathways, respectively. [2] This inhibition prevents the nuclear translocation of transcription factors NF-κB and c-Jun, ultimately suppressing the expression of pro-inflammatory genes. [2]

// Connections pMCA -> Bcl2 [label="Downregulates", color="#EA4335", fontcolor="#EA4335", arrowhead=T]; pMCA -> Bax [label="Upregulates", color="#34A853", fontcolor="#34A853"];

Bax -> Mito; Bcl2 -> Mito [arrowhead=T, color="#EA4335", fontcolor="#EA4335"];

Mito -> CytoC [label="Release"]; CytoC -> Casp9 [label="Activates"]; Casp9 -> Casp3 [label="Activates"]; Casp3 -> Apoptosis [label="Executes"]; } ` Caption: Intrinsic apoptosis pathway activated by p-MCA.

This diagram shows the proposed mechanism for p-MCA-induced apoptosis. The compound alters the balance of Bcl-2 family proteins, favoring pro-apoptotic members like Bax. This leads to mitochondrial dysfunction, the release of cytochrome c, and the activation of the caspase cascade, culminating in programmed cell death.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a reproducible framework for researchers.

This protocol is adapted from studies investigating the cytotoxic effects of p-MCA on cancer cells.

-

Cell Seeding: Plate cells (e.g., C-33A cervical cancer cells) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate overnight to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of p-MCA (e.g., 25, 50, 100, 200 µM) dissolved in the appropriate cell culture medium. A solvent control (e.g., 0.1% DMSO) must be included.

-

Incubation: Incubate the plates for a specified period (e.g., 48 hours) at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the solvent-treated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined using dose-response curve analysis.

This protocol, based on flow cytometry analysis, is used to quantify apoptosis induced by p-MCA.

-

Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of p-MCA (e.g., the IC₅₀ value of 110 µM for C-33A cells) for a specified time (e.g., 24 hours).

-

Cell Harvesting: Harvest both floating and adherent cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol (e.g., Annexin V-FITC/PI kit).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

This protocol is used to measure changes in the expression of target genes, such as MMPs, in response to p-MCA treatment.

-

Cell Treatment and RNA Extraction: Treat cells with non-toxic concentrations of p-MCA (e.g., 1/10, 1/4, 1/2 of IC₅₀) for 24 hours. Extract total RNA using a suitable reagent like Trizol.

-

cDNA Synthesis: Convert the extracted RNA into complementary DNA (cDNA) using a reverse transcriptase kit.

-

Real-Time PCR: Perform real-time PCR using a SYBR Green-based qPCR mix and specific primers for the target genes (e.g., MMP9, MMP14) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Thermal Cycling: A typical thermal profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension (e.g., 95°C for 30s, 60°C for 30s, 72°C for 30s).

-

Data Analysis: Calculate the relative fold change in gene expression using the 2^-ΔΔCt method, normalizing to the housekeeping gene and comparing to the solvent-treated control.

Conclusion and Future Directions

This compound is a compelling natural product with significant therapeutic potential, particularly in the fields of oncology and inflammation. Its ability to modulate critical signaling pathways like NF-κB and MAPK, and to induce apoptosis in cancer cells, highlights its promise as a lead compound for drug development.

Future research should focus on several key areas:

-

Pharmacokinetic and Toxicological Studies: In-depth in vivo studies are required to understand the absorption, distribution, metabolism, excretion (ADME), and safety profile of p-MCA.

-

Structural Optimization: Medicinal chemistry efforts could lead to the synthesis of more potent and selective analogs with improved pharmacological properties.

-

Combination Therapies: Investigating the synergistic effects of p-MCA with existing chemotherapeutic or anti-inflammatory agents could lead to more effective treatment strategies.

-

Clinical Translation: Preclinical evidence strongly supports moving forward with well-designed clinical trials to evaluate the efficacy of p-MCA in human diseases.

This guide provides a foundational resource for researchers, aiming to accelerate the exploration and development of this compound as a novel therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of p-Methoxycinnamaldehyde

Introduction

p-Methoxycinnamaldehyde, a naturally occurring organic compound, is a valuable building block in the synthesis of various pharmaceuticals, fragrances, and other fine chemicals. Its synthesis in a research laboratory setting is most commonly achieved through a Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of p-anisaldehyde (4-methoxybenzaldehyde) with an enolizable aldehyde or ketone, in this case, acetaldehyde. This document provides two detailed protocols for the synthesis of this compound, tailored for researchers, scientists, and drug development professionals. The protocols differ primarily in the solvent and base system employed, offering flexibility based on available laboratory resources and desired reaction conditions.

Reaction Principle: Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a crossed aldol condensation between an aldehyde or ketone and an aromatic carbonyl compound that lacks α-hydrogens, such as p-anisaldehyde.[1] In this reaction, a base abstracts an acidic α-hydrogen from acetaldehyde to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of p-anisaldehyde. The resulting β-hydroxy aldehyde intermediate readily undergoes dehydration to yield the more stable α,β-unsaturated aldehyde, this compound.[2][3]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the two synthesis protocols provided below. This allows for a quick comparison of the reaction conditions and expected outcomes.

| Parameter | Protocol 1: Ethanolic NaOH | Protocol 2: Aqueous KOH |

| p-Anisaldehyde | 10 mmol | 10 mmol |

| Acetaldehyde | 12 mmol | 15 mmol |

| Base | Sodium Hydroxide (NaOH) | Potassium Hydroxide (KOH) |

| Base Concentration | 2 M in Ethanol | 1.0 g in 20 mL Water |

| Solvent | 95% Ethanol | Acetone/Water |

| Reaction Temperature | Room Temperature | Room Temperature |

| Reaction Time | 2-3 hours | 30-60 minutes |

| Purification Method | Recrystallization from Ethanol | Recrystallization from Ethanol |

| Expected Yield | 70-85% | 65-80% |

Experimental Protocols

Protocol 1: Synthesis of this compound using Ethanolic Sodium Hydroxide

This protocol utilizes a solution of sodium hydroxide in ethanol as the catalyst and solvent system.

Materials:

-

p-Anisaldehyde (4-methoxybenzaldehyde)

-

Acetaldehyde

-

Sodium Hydroxide (NaOH)

-

95% Ethanol

-

Distilled Water

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, beaker, etc.)

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Recrystallization apparatus

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.36 g (10 mmol) of p-anisaldehyde in 20 mL of 95% ethanol.

-

Addition of Acetaldehyde: To the stirred solution, add 0.67 mL (12 mmol) of acetaldehyde.

-

Initiation of Condensation: Slowly add 5 mL of a 2 M solution of sodium hydroxide in 95% ethanol dropwise over 15 minutes. The reaction mixture may turn yellow.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 20% ethyl acetate in hexanes).

-

Workup: Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid (e.g., 1 M HCl) until it is slightly acidic (pH ~6).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with 3 x 30 mL of diethyl ether or ethyl acetate.

-

Washing: Combine the organic layers and wash with 2 x 30 mL of distilled water and then with 30 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Recrystallize the crude solid from a minimal amount of hot 95% ethanol. Allow the solution to cool to room temperature and then in an ice bath to maximize crystal formation.

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven to obtain pure this compound.

Protocol 2: Synthesis of this compound using Aqueous Potassium Hydroxide in Acetone

This protocol employs an aqueous solution of potassium hydroxide with acetone acting as a solvent for the starting material.

Materials:

-

p-Anisaldehyde (4-methoxybenzaldehyde)

-

Acetaldehyde

-

Potassium Hydroxide (KOH)

-

Acetone

-

Distilled Water

-

95% Ethanol (for recrystallization)

-

Standard laboratory glassware

-

Magnetic stirrer and stir bar

-

Vacuum filtration apparatus

Procedure:

-

Preparation of Reactant Solution: In a 100 mL Erlenmeyer flask, dissolve 1.36 g (10 mmol) of p-anisaldehyde in 15 mL of acetone. Add a magnetic stir bar.

-

Addition of Acetaldehyde: To this solution, add 0.84 mL (15 mmol) of acetaldehyde.

-

Preparation of Base Solution: In a separate beaker, dissolve 1.0 g of potassium hydroxide in 20 mL of distilled water.

-

Reaction Initiation: Slowly add the potassium hydroxide solution to the stirred solution of the aldehydes over approximately 5 minutes.

-

Reaction: Continue stirring the reaction mixture at room temperature for 30-60 minutes. A precipitate of the product should form.[4]

-

Precipitation and Isolation: Add approximately 40 mL of cold distilled water to the reaction mixture to ensure complete precipitation of the product.[4]

-

Filtration and Washing: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold distilled water until the filtrate is neutral.

-

Purification: Recrystallize the crude product from 95% ethanol. Dissolve the solid in a minimal amount of hot ethanol, and then allow it to cool slowly to form crystals.

-

Drying: Dry the purified crystals in a desiccator or a vacuum oven to yield the final this compound product.

Visualizations

Signaling Pathway of Claisen-Schmidt Condensation

Caption: Mechanism of this compound Synthesis.

Experimental Workflow for this compound Synthesis

Caption: General Laboratory Synthesis Workflow.

References

Synthesis of trans-p-Methoxycinnamaldehyde: A Detailed Guide for Laboratory Applications

Introduction:

trans-p-Methoxycinnamaldehyde is a valuable organic compound widely utilized in the flavor and fragrance industry, as well as a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals. Its characteristic cinnamic aroma and versatile chemical properties make it a target of significant interest for laboratory-scale synthesis. This document provides detailed application notes and protocols for the laboratory synthesis of trans-p-Methoxycinnamaldehyde, aimed at researchers, scientists, and professionals in drug development. Two common and effective synthetic routes, the Claisen-Schmidt condensation and the Wittig reaction, are presented with comprehensive experimental procedures and comparative data.

Physicochemical Properties and Spectroscopic Data

Prior to detailing the synthetic protocols, a summary of the key physicochemical properties and spectroscopic data for trans-p-Methoxycinnamaldehyde is provided for identification and characterization purposes.

| Property | Value |

| Molecular Formula | C₁₀H₁₀O₂ |

| Molecular Weight | 162.19 g/mol |

| Appearance | White to yellowish crystalline solid |

| Melting Point | 58-59 °C[1] |

| Boiling Point | 160 °C @ 3.00 mm Hg[1] |

| Solubility | Insoluble in water; soluble in ethanol and fats.[1] |

| ¹H NMR (CDCl₃) | See characterization section for detailed assignments. |

| ¹³C NMR (CDCl₃) | See characterization section for detailed assignments. |

| IR Spectrum | See characterization section for key vibrational frequencies. |

| Mass Spectrum (GC-MS) | m/z 162 (M+), 131, 161.[1] |

Comparative Analysis of Synthetic Routes

The following table summarizes the key quantitative data for the two primary synthetic routes detailed in this document, allowing for an at-a-glance comparison of their efficiency and requirements.

| Parameter | Claisen-Schmidt Condensation | Wittig Reaction |

| Starting Materials | p-Anisaldehyde, Acetaldehyde | p-Anisaldehyde, (Formylmethylene)triphenylphosphorane |

| Catalyst/Reagent | Sodium Hydroxide | n-Butyllithium or other strong base |

| Solvent | Ethanol, Water | Tetrahydrofuran (THF) |

| Reaction Temperature | Room Temperature | -78 °C to Room Temperature |

| Reaction Time | 15 - 30 minutes | Several hours |

| Typical Yield | Moderate to High | Good to High |

| Purification Method | Recrystallization | Column Chromatography, Recrystallization |

Experimental Protocols

Method 1: Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a classic and straightforward method for the formation of α,β-unsaturated aldehydes and ketones.[2] This protocol outlines the base-catalyzed condensation of p-anisaldehyde with acetaldehyde.

Reaction Scheme:

Materials and Reagents:

-

p-Anisaldehyde

-

Acetaldehyde

-

Sodium Hydroxide (NaOH)

-

95% Ethanol (EtOH)

-

Deionized Water

-

4% Acetic Acid in Ethanol

-

Ice

Equipment:

-

Round-bottom flask or Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Beakers

-

Graduated cylinders

-

Büchner funnel and filter flask

-

Filter paper

-

Melting point apparatus

-

NMR spectrometer, IR spectrometer, GC-MS (for characterization)

Procedure:

-

Reaction Setup: In a suitable flask, combine p-anisaldehyde (0.90 mL), 95% ethanol (4 mL), and 3 mL of 2M aqueous sodium hydroxide solution.

-

Addition of Acetaldehyde: While stirring the mixture, slowly add acetaldehyde (equivalent to the aldehyde in the general procedure) to the flask.

-

Reaction: Stir the solution vigorously at room temperature for 15-30 minutes. The formation of a solid precipitate indicates the progress of the reaction. If no precipitate forms, the mixture can be gently heated on a steam bath for an additional 10-15 minutes.

-

Isolation of Crude Product: Once the precipitation appears complete, cool the mixture in an ice bath. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid sequentially with chilled 95% ethanol, 4% acetic acid in ethanol, and finally again with 95% ethanol to remove unreacted starting materials and catalyst.

-

Purification by Recrystallization: The crude product can be purified by recrystallization. A suitable solvent system is a mixture of ethanol and water. Dissolve the crude solid in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a desiccator or a vacuum oven.

-

Characterization: Determine the melting point of the purified crystals and characterize the product using ¹H NMR, ¹³C NMR, IR, and GC-MS to confirm its identity and purity.

Expected Observations:

The reaction mixture will typically turn yellow or orange upon the formation of the conjugated product. A solid precipitate of the product should form during the reaction.

Method 2: Wittig Reaction

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from carbonyl compounds. In this protocol, p-anisaldehyde is reacted with a phosphorus ylide, (formylmethylene)triphenylphosphorane, to yield trans-p-methoxycinnamaldehyde.

Reaction Scheme:

Caption: General workflow for the synthesis of trans-p-Methoxycinnamaldehyde.

Conclusion

Both the Claisen-Schmidt condensation and the Wittig reaction are effective methods for the laboratory-scale synthesis of trans-p-Methoxycinnamaldehyde. The choice of method may depend on the availability of reagents, the desired scale of the reaction, and the available equipment. The Claisen-Schmidt condensation is generally simpler and uses less hazardous reagents, making it a good choice for many teaching and research laboratories. The Wittig reaction, while requiring more stringent anhydrous conditions, can offer high yields and stereoselectivity. Proper purification and characterization are essential to obtain a high-purity final product suitable for further applications.

References

Application Notes & Protocols for High-Purity p-Methoxycinnamaldehyde Purification

Audience: Researchers, scientists, and drug development professionals.

Introduction: p-Methoxycinnamaldehyde (p-MCA), a naturally occurring phenylpropanoid, is a compound of significant interest in the pharmaceutical, cosmetic, and flavor industries. Its biological activities and utility as a chemical intermediate necessitate the availability of highly purified material. The presence of impurities, such as isomers, starting materials from synthesis, or co-extracted compounds from natural sources, can significantly impact experimental outcomes and product quality. These application notes provide detailed protocols for several common and effective techniques to achieve high-purity p-MCA suitable for research and development applications.

Overview of Purification Techniques

The choice of purification method depends on the nature and quantity of impurities, the scale of the purification, and the desired final purity. For p-MCA, a solid at room temperature, the most effective techniques are crystallization, column chromatography, and High-Performance Liquid Chromatography (HPLC). A chemical derivatization method using a bisulfite adduct is also a powerful technique for selectively isolating aldehydes. Distillation under reduced pressure can be employed, particularly for purification from high-boiling liquid impurities.

Purification by Recrystallization

Principle: This technique relies on the difference in solubility of p-MCA and its impurities in a selected solvent system at different temperatures. The crude material is dissolved in a minimal amount of a hot solvent, and upon slow cooling, the less soluble p-MCA crystallizes out, leaving the more soluble impurities in the solution.

Experimental Protocol:

-

Solvent Selection: Choose a solvent or solvent pair in which p-MCA is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Based on its properties, a mixture of ethanol and water is a good starting point.[1]

-